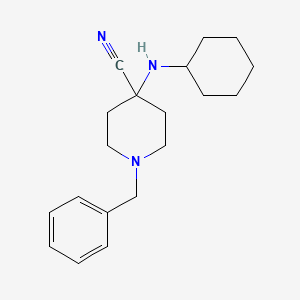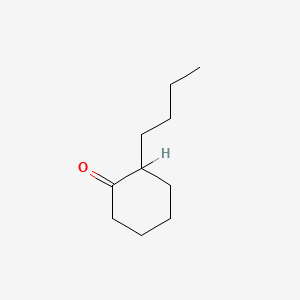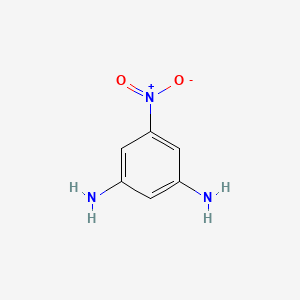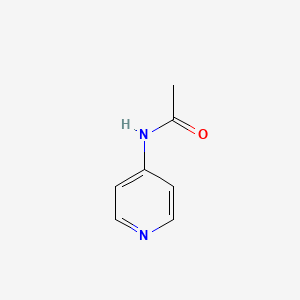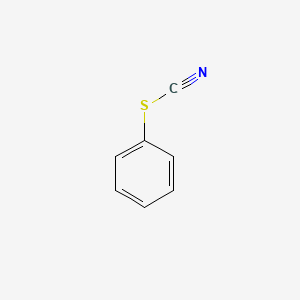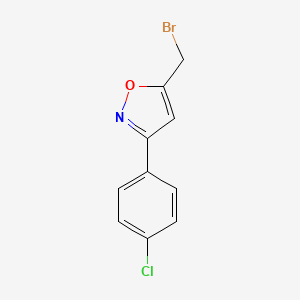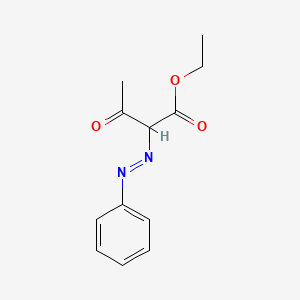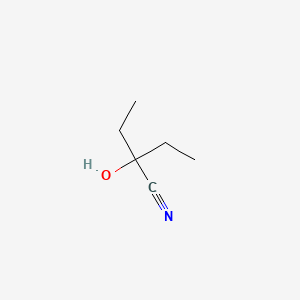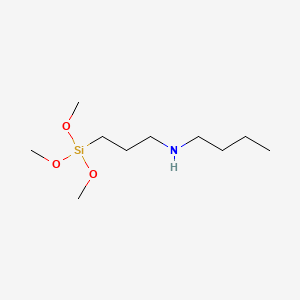
N-(3-(トリメトキシシリル)プロピル)ブチルアミン
説明
N-(3-(Trimethoxysilyl)propyl)butylamine is a useful research compound. Its molecular formula is C10H25NO3Si and its molecular weight is 235.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-(Trimethoxysilyl)propyl)butylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-(Trimethoxysilyl)propyl)butylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(Trimethoxysilyl)propyl)butylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
カーボンナノチューブの機能化
N-(3-(トリメトキシシリル)プロピル)ブチルアミンは、単層カーボンナノチューブの機能化に使用されてきました . このプロセスは、ナノチューブの特性を向上させ、ナノテクノロジーにおけるさまざまな用途に適したものにします .
天然ゴム複合材の強化
この化合物は、天然ゴム複合材中のシリカ粒子を改質するために使用されてきました . 改質により、耐劣化性と強化効果が得られ、ゴム複合材の耐久性と強度が向上します .
DNAマイクロアレイ用のニトロセルロースのコーティング
N-(3-(トリメトキシシリル)プロピル)ブチルアミンは、比色DNAマイクロアレイのコーティングのための、テルコポリマーによるニトロセルロースフィルムの改質に使用されてきました . この改質により、共有結合を促進する活性エステル官能基が導入されます .
接着性能の向上
この化合物は、シリカコーティングされたチタンへのレジンコンポジットセメントの接着における、シランカップリング剤の接着性能を評価するために使用されてきました . この用途は、歯科材料において特に重要です .
タンパク質マイクロアレイにおける物質移動制限の克服
N-(3-(トリメトキシシリル)プロピル)ブチルアミンは、蛍光増強シリコン基板と組み合わせて、シリコンタンパク質マイクロアレイにおいて、物質移動制限を克服し、フェムトモルレベルの検出限界を実現するために使用されてきました .
ホスホペプチドの濃縮
N-(3-(トリメトキシシリル)プロピル)ブチルアミン修飾TiO₂ナノ粒子は、ホスホペプチドの高選択的濃縮に使用されてきました . この用途は、深層ホスホプロテオミクスにおいて重要です .
これらは、N-(3-(トリメトキシシリル)プロピル)ブチルアミンが科学研究における有する可能性のある多くの用途のごく一部です。 この化合物の独自の特性は、さまざまな研究分野において貴重なツールとなっています .
作用機序
Target of Action
N-(3-(Trimethoxysilyl)propyl)butylamine is a silane coupling agent . It is primarily used to modify the surface characteristics of materials . The primary targets of this compound are therefore the surfaces of materials that it is applied to, such as silica gel .
Mode of Action
The compound interacts with its targets by forming a hydrophobic polysiloxane barrier coating . This interaction changes the surface properties of the material, making it more hydrophobic . It also enhances the wettability, dispersion of nanomaterials, and selective absorption .
Biochemical Pathways
It is known that the compound can react with fluorinated carbon nanotubes (f-cnt) to form aminoalkylalkoxysilane functionalized carbon nanotubes .
Result of Action
The primary result of the action of N-(3-(Trimethoxysilyl)propyl)butylamine is the modification of surface properties. It creates a hydrophobic barrier on the surface of materials, enhancing their resistance to corrosion . It also improves the wettability and dispersion of nanomaterials, and promotes selective absorption .
Action Environment
The efficacy and stability of N-(3-(Trimethoxysilyl)propyl)butylamine can be influenced by environmental factors. For instance, it reacts slowly with moisture or water . Therefore, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and efficacy.
生化学分析
Biochemical Properties
N-(3-(Trimethoxysilyl)propyl)butylamine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It acts as a coupling agent, facilitating the bonding between organic and inorganic materials. This compound interacts with enzymes, proteins, and other biomolecules through its trimethoxysilyl group, which can form covalent bonds with hydroxyl groups on the surface of biomolecules . These interactions enhance the stability and functionality of the biomolecules, making N-(3-(Trimethoxysilyl)propyl)butylamine a valuable tool in biochemical applications.
Cellular Effects
N-(3-(Trimethoxysilyl)propyl)butylamine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate cell function by altering the activity of key enzymes and proteins . For example, it can inhibit or activate specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects make N-(3-(Trimethoxysilyl)propyl)butylamine a valuable tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of N-(3-(Trimethoxysilyl)propyl)butylamine involves its ability to form covalent bonds with biomolecules. The trimethoxysilyl group reacts with hydroxyl groups on the surface of enzymes, proteins, and other biomolecules, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, N-(3-(Trimethoxysilyl)propyl)butylamine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(Trimethoxysilyl)propyl)butylamine can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . It can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups. This degradation process can affect the compound’s ability to interact with biomolecules and influence cellular function. Long-term studies have shown that N-(3-(Trimethoxysilyl)propyl)butylamine can have lasting effects on cellular processes, making it a valuable tool for studying the temporal dynamics of biochemical reactions.
Dosage Effects in Animal Models
The effects of N-(3-(Trimethoxysilyl)propyl)butylamine vary with different dosages in animal models. At low doses, the compound can enhance cellular function by stabilizing biomolecules and modulating enzyme activity . At high doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is essential when using N-(3-(Trimethoxysilyl)propyl)butylamine in animal studies.
Metabolic Pathways
N-(3-(Trimethoxysilyl)propyl)butylamine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modulate metabolic flux by influencing the activity of key enzymes involved in metabolic processes . For example, it can enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, N-(3-(Trimethoxysilyl)propyl)butylamine is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with biomolecules allows it to be selectively transported to specific cellular compartments. This targeted distribution enhances the compound’s effectiveness in modulating cellular processes and biochemical reactions.
Subcellular Localization
N-(3-(Trimethoxysilyl)propyl)butylamine exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, mitochondria, or other organelles, where it can modulate the activity of key enzymes and proteins. This subcellular localization is essential for the compound’s ability to influence cellular processes and biochemical reactions.
特性
IUPAC Name |
N-(3-trimethoxysilylpropyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO3Si/c1-5-6-8-11-9-7-10-15(12-2,13-3)14-4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOASYLMDUQBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067590 | |
| Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31024-56-3 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanamine, N-(3-(trimethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(trimethoxysilyl)propyl]butylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



